molecular formula C20H23N5O3 B6113608 4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B6113608
M. Wt: 381.4 g/mol
InChI Key: LJKAFTZXVXJPHG-UHFFFAOYSA-N
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Description

4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the pyrrolidine ring and the phenylethyl group. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylethyl group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4,7-dioxo-N-(2-phenylethyl)-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with similar compounds such as:

    4,7-dioxo-7-phenylheptanoic acid: This compound has a similar dioxo structure but lacks the pyrrolidine and pyrido[2,3-d]pyrimidine components.

    7-oxo-7-phenylheptanoic acid: Similar in structure but with different functional groups.

    4,4-dimethyl-3,7-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-1-yl-acetic acid: Shares some structural similarities but differs in the core structure and functional groups.

Properties

IUPAC Name

4,7-dioxo-N-(2-phenylethyl)-2-pyrrolidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-15-12-14(18(27)21-9-8-13-6-2-1-3-7-13)16-17(22-15)23-20(24-19(16)28)25-10-4-5-11-25/h1-3,6-7,14H,4-5,8-12H2,(H,21,27)(H2,22,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAFTZXVXJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NCCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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